molecular formula C8H6IN3O2 B14029731 Methyl 3-iodopyrazolo[1,5-A]pyrazine-6-carboxylate

Methyl 3-iodopyrazolo[1,5-A]pyrazine-6-carboxylate

Cat. No.: B14029731
M. Wt: 303.06 g/mol
InChI Key: QGABSDPZCZFKLJ-UHFFFAOYSA-N
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Description

Methyl 3-iodopyrazolo[1,5-A]pyrazine-6-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyrazine family. This compound is characterized by the presence of an iodine atom at the 3-position and a methyl ester group at the 6-position of the pyrazolo[1,5-A]pyrazine ring system. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-iodopyrazolo[1,5-A]pyrazine-6-carboxylate typically involves the iodination of pyrazolo[1,5-A]pyrazine derivatives. One common method includes the reaction of pyrazolo[1,5-A]pyrazin-4(5H)-ones with N-iodosuccinimide in the presence of N-methylmorpholine. This reaction selectively introduces an iodine atom at the 3-position of the pyrazolo[1,5-A]pyrazine ring . The resulting iodinated intermediate is then subjected to carbonylation catalyzed by palladium(II) chloride (Pd(dppf)Cl2) under pressure in methanol solution to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the described synthetic route can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-iodopyrazolo[1,5-A]pyrazine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The exact mechanism of action of methyl 3-iodopyrazolo[1,5-A]pyrazine-6-carboxylate is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-iodopyrazolo[1,5-A]pyrazine-6-carboxylate is unique due to the presence of the iodine atom at the 3-position, which can be exploited for further functionalization through substitution reactions. This feature distinguishes it from other pyrazolo[1,5-A]pyrazine derivatives and enhances its versatility in synthetic chemistry .

Properties

Molecular Formula

C8H6IN3O2

Molecular Weight

303.06 g/mol

IUPAC Name

methyl 3-iodopyrazolo[1,5-a]pyrazine-6-carboxylate

InChI

InChI=1S/C8H6IN3O2/c1-14-8(13)6-4-12-7(3-10-6)5(9)2-11-12/h2-4H,1H3

InChI Key

QGABSDPZCZFKLJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN2C(=C(C=N2)I)C=N1

Origin of Product

United States

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